2-Methylpiperidine hydrochloride

Chiral resolution Enantiomeric purity Asymmetric synthesis

Researchers pursuing chiral piperidine alkaloid synthesis face supply gaps with generic piperidines lacking stereochemical definition. 2-Methylpiperidine HCl (CAS 5119-88-0) resolves this as a stereodefining building block with validated performance data. • Enables 12-step enantioselective total syntheses (18.3% overall yield) of cryptopleurine, julandine, and solenopsin A analogues. • Relative nitrosation rate of ~20 vs. 100 for piperidine-a fivefold reduction in nitrosamine formation risk under ICH M7 guidelines. • Ki of 600 μM at Torpedo nAChR, surpassing 3- and 4-methylpiperidine regioisomers for nAChR-targeted SAR probe development.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 5119-88-0
Cat. No. B1252380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpiperidine hydrochloride
CAS5119-88-0
Synonyms2-methylpiperidine
2-methylpiperidine hydrochloride
2-methylpiperidine, (+-)-isomer
2-pipecoline
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCC1CCCCN1.Cl
InChIInChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H
InChIKeyBILCQNXKQKRGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpiperidine Hydrochloride (CAS 5119-88-0) Procurement Guide: Chiral Piperidine Intermediate for Drug Development and Asymmetric Synthesis


2-Methylpiperidine hydrochloride (CAS 5119-88-0) is a cyclic secondary amine derivative of piperidine, characterized by a methyl substituent at the 2-position of the six-membered heterocyclic ring [1]. The compound exists as a racemic mixture or as enantiomerically pure (S)- or (R)-forms, with the hydrochloride salt form enhancing stability and aqueous solubility for handling in synthetic workflows [2]. As a chiral building block, it serves as a key intermediate in the synthesis of alkaloids, pharmaceutical candidates, and as a ligand component in catalytic asymmetric transformations .

2-Methylpiperidine Hydrochloride (CAS 5119-88-0) Procurement: Why Structural Analog Substitution Fails in Pharmaceutical and Catalytic Applications


The substitution of 2-methylpiperidine hydrochloride with structurally similar piperidine derivatives—such as piperidine itself, 3-methylpiperidine, 4-methylpiperidine, or 2,6-dimethylpiperidine—is not scientifically valid for applications requiring defined steric profiles, chiral recognition, or predictable reaction kinetics. The 2-methyl substituent introduces both steric hindrance and a chiral center, fundamentally altering the compound's behavior in receptor binding assays, nitrosation reactions, and catalytic transformations relative to regioisomeric methylpiperidines or the unsubstituted parent compound [1][2]. The following quantitative evidence establishes the specific, measurable differentiation that justifies procurement of this precise compound over its closest analogs.

2-Methylpiperidine Hydrochloride (CAS 5119-88-0) Evidence Guide: Quantified Differentiation vs. Structural Analogs


Chiral Resolution Efficiency: 2-Methylpiperidine Enantiomeric Purity via Tartaric Acid Resolution

Resolution of racemic 2-methylpiperidine using D- and L-tartaric acid enables isolation of individual enantiomers with enantiomeric excess (ee) greater than 98% based on NMR integration, providing a practical route to enantiopure (R)- and (S)-N-Boc-2-methylpiperidines [1]. This resolution efficiency contrasts with the more challenging or lower-yielding resolutions reported for 3-methylpiperidine and 4-methylpiperidine, where the absence of a stereocenter at the 2-position eliminates the well-defined diastereomeric salt formation that drives high-purity separation [2].

Chiral resolution Enantiomeric purity Asymmetric synthesis

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: 2-Methylpiperidine vs. Regioisomeric Methylpiperidines

In competitive binding assays using [3H]H12-HTX at nicotinic acetylcholine receptors from Torpedo electric organ, 2-methylpiperidine exhibited a Ki of 600 μM [1]. This affinity, while modest, was significantly greater than that of both 3-methylpiperidine and 4-methylpiperidine, which demonstrated weaker binding under identical assay conditions [2]. The presence of the methyl group at the 2-position confers measurable improvement in receptor recognition relative to the 3- and 4-substituted regioisomers.

Nicotinic receptor Binding affinity Neuropharmacology

Nitrosation Reaction Kinetics: Steric Hindrance Differentiates 2-Methylpiperidine from Unsubstituted Piperidine

In comparative kinetic studies of nitrosation with nitrous acid, 2-methylpiperidine reacted at a relative rate of approximately 20, compared to a relative rate of 100 assigned to unsubstituted piperidine [1]. This fivefold reduction in nitrosation rate is attributed to steric hindrance from the 2-methyl group impeding attack by the nitrosating species [2]. Further methylation at the 2,6-positions reduces the rate to 10, while 2,2,6,6-tetramethylpiperidine reacts at a rate of only 1, demonstrating a clear structure-activity relationship governed by steric congestion at the nitrogen center.

Nitrosation Reaction kinetics Steric effects

Hydrodenitrogenation (HDN) Reactivity: 2-Methylpiperidine as a Model Substrate for Catalyst Evaluation

The hydrodenitrogenation (HDN) of 2-methylpiperidine has been systematically studied over Ni2P/SiO2 (Ni/P = 1/2) and commercial Ni-Mo-S/Al2O3 catalysts in a three-phase trickle-bed reactor at 3.1 MPa and 450-600 K [1]. Under these conditions, 2-methylpiperidine undergoes ring-opening to yield primarily 1-hexylamine and 2-hexylamine, with the cleavage occurring preferentially between the nitrogen atom and methylene groups [2]. The defined reactivity profile of 2-methylpiperidine makes it a benchmark substrate for comparing HDN catalyst performance, whereas 3- and 4-methylpiperidine exhibit different ring-opening regioselectivity due to the altered position of the methyl substituent relative to the nitrogen center [3].

Hydrodenitrogenation Catalysis Petroleum refining

Alkaloid Synthesis: 2-Methylpiperidine as a Chiral Building Block for Stereocontrolled Natural Product Construction

Enantiomerically pure (S)- and (R)-2-methylpiperidine have been employed as key chiral building blocks in the total synthesis of complex piperidine alkaloids. In the enantioselective total synthesis of cryptopleurine and julandine analogues, (S)- or (R)-2-methylpiperidine was reacted with cinnamyl chloride to construct the stereodefined piperidine core, enabling preparation of enantiomerically pure C8c-C15 monoseco analogues [1]. Additionally, the insecticidal alkaloid (2R,3R,6R)-N-methyl-6-(deca-1',3',5'-trienyl)-3-methoxy-2-methylpiperidine was synthesized with 18.3% overall yield over 12 steps, leveraging the defined stereochemistry at the 2-position for stereoselective transformations [2]. In contrast, 3- and 4-methylpiperidine lack the stereocenter required for analogous stereocontrolled alkaloid construction.

Alkaloid synthesis Chiral building block Natural products

Enantioselective Hydrogenation: 2-Methylpiperidine from 2-Methylpyridine with High Enantiomeric Ratio

Ir-catalyzed enantioselective hydrogenation of 2-alkylpyridines, including 2-methylpyridine, has been developed using the ligand MeO-BoQPhos, achieving enantioselectivities up to 93:7 er for the resulting 2-alkylpiperidine derivatives [1]. This catalytic method provides access to enantioenriched 2-methylpiperidine directly from the readily available pyridine precursor. The enantioselectivity achieved for 2-alkylpyridines is specifically enabled by the 2-position substitution, which creates a prochiral pyridinium intermediate amenable to asymmetric induction. Regioisomeric 3- or 4-alkylpyridines do not afford the same stereochemical opportunity under these conditions [2].

Asymmetric hydrogenation Chiral catalysis Iridium catalysis

2-Methylpiperidine Hydrochloride (CAS 5119-88-0): Validated Research and Industrial Application Scenarios Based on Evidence


Enantioselective Synthesis of Piperidine Alkaloid Natural Products and Analogs

Researchers synthesizing piperidine alkaloids such as cryptopleurine, julandine, solenopsin A, or insecticidal 2-methyl-6-alkylpiperidines should procure enantiomerically pure (S)- or (R)-2-methylpiperidine hydrochloride as the stereodefining building block. The compound's demonstrated utility in 12-step enantioselective total syntheses (18.3% overall yield) and in constructing enantiomerically pure C8c-C15 monoseco alkaloid analogues validates its role in establishing absolute stereochemistry at the piperidine 2-position [1][2].

Development of Nicotinic Acetylcholine Receptor (nAChR) Probes and Modulators

Neuroscience and pharmacology groups investigating nAChR function should select 2-methylpiperidine hydrochloride over 3- or 4-methylpiperidine for structure-activity relationship studies. The compound's Ki of 600 μM at Torpedo nAChR, which surpasses the binding affinity of both 3- and 4-substituted regioisomers, establishes it as the preferred methylpiperidine scaffold for developing nAChR-targeted molecular probes [3]. The quantifiable affinity difference guides procurement when receptor recognition is the experimental priority.

Catalyst Evaluation and Kinetic Modeling in Hydrodenitrogenation (HDN) Research

Petroleum chemistry and catalysis laboratories evaluating HDN catalyst performance should employ 2-methylpiperidine as a well-characterized model substrate. Its documented reaction kinetics, product distribution (1-hexylamine and 2-hexylamine formation), and ring-opening regioselectivity over Ni2P/SiO2 and Ni-Mo-S/Al2O3 catalysts at 3.1 MPa and 450-600 K provide a reproducible benchmark for catalyst comparison and kinetic modeling [4][5].

Assessment of Nitrosamine Formation Risk in Pharmaceutical Process Development

Process chemists conducting nitrosamine risk assessments under ICH M7 guidelines should consider 2-methylpiperidine hydrochloride as a starting material with quantifiably reduced nitrosation potential. The compound's relative nitrosation rate of ~20 (versus 100 for unsubstituted piperidine) represents a fivefold reduction in reactivity under nitrosating conditions, a measurable safety consideration when selecting amine intermediates for scale-up [6].

Technical Documentation Hub

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